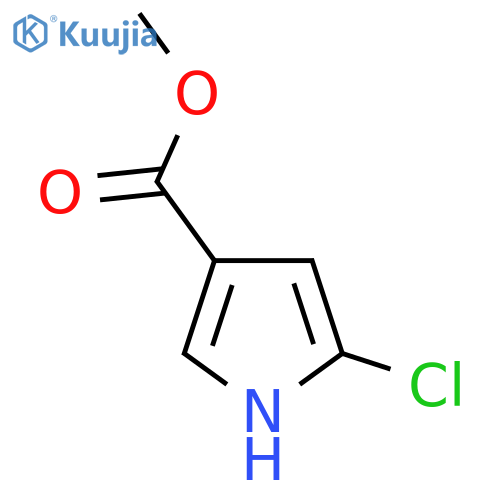Cas no 79600-76-3 (Methyl 5-chloro-1H-pyrrole-3-carboxylate)

79600-76-3 structure
商品名:Methyl 5-chloro-1H-pyrrole-3-carboxylate
CAS番号:79600-76-3
MF:C6H6ClNO2
メガワット:159.570340633392
CID:5012025
Methyl 5-chloro-1H-pyrrole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-chloro-1H-pyrrole-3-carboxylate
- 1H-Pyrrole-3-carboxylic acid, 5-chloro-, methyl ester
- methyl 5-chloropyrrole-3-carboxylate
- SY249600
- Methyl 5-chloro-1H-pyrrole-3-carboxylate
-
- インチ: 1S/C6H6ClNO2/c1-10-6(9)4-2-5(7)8-3-4/h2-3,8H,1H3
- InChIKey: VNOUGGOQRAWHEW-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(=O)OC)=CN1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 140
- トポロジー分子極性表面積: 42.1
- 疎水性パラメータ計算基準値(XlogP): 1.5
Methyl 5-chloro-1H-pyrrole-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594072-5g |
Methyl 5-chloro-1H-pyrrole-3-carboxylate |
79600-76-3 | 98% | 5g |
¥8100.00 | 2024-07-28 |
Methyl 5-chloro-1H-pyrrole-3-carboxylate 関連文献
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
79600-76-3 (Methyl 5-chloro-1H-pyrrole-3-carboxylate) 関連製品
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
